Cas no 82803-55-2 (Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate)

Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate is a versatile chemical intermediate with high purity. Its primary advantage lies in its stability and ease of handling, making it ideal for various synthetic applications. This compound features a unique pentanedioate structure, enabling efficient participation in organic transformations. Its use in the synthesis of complex molecules is particularly beneficial due to its compatibility with various reaction conditions.
Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate structure
82803-55-2 structure
Product Name:Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate
CAS No:82803-55-2
MF:C12H21NO6
MW:275.2982442379
MDL:MFCD14705046
CID:682582
PubChem ID:11572633
Update Time:2025-07-18

Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate Chemical and Physical Properties

Names and Identifiers

    • Pentanedioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, dimethylester
    • dimethyl 3-(tert-butoxycarbonylamino)pentanedioate
    • Dimethyl 3-[(tert-butoxycarbonyl)amino]pentanedioate
    • 1,5-Dimethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]pentanedioate (ACI)
    • Pentanedioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, dimethyl ester (9CI)
    • Dimethyl 3-(tert-butoxycarbonylamino)glutarate
    • β-N-tert-Butoxycarbonylaminoglutaric acid dimethyl ester
    • Dimethyl 3-(Boc-amino)pentanedioate
    • SCHEMBL4408873
    • MFCD14705046
    • Dimethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
    • Dimethyl 3-((tert-butoxycarbonyl)amino)pentanedioate
    • Dimethyl 3-((t-butoxycarbonyl)amino)pentanedioate
    • Dimethyl3-(Boc-amino)pentanedioate
    • DA-34810
    • 1,5-dimethyl 3-{[(tert-butoxy)carbonyl]amino}pentanedioate
    • SY126383
    • W11986
    • 82803-55-2
    • CS-0455928
    • AKOS027430226
    • AS-69016
    • Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate
    • MDL: MFCD14705046
    • Inchi: 1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(6-9(14)17-4)7-10(15)18-5/h8H,6-7H2,1-5H3,(H,13,16)
    • InChI Key: LNVSVQDYUJMTGQ-UHFFFAOYSA-N
    • SMILES: O=C(NC(CC(OC)=O)CC(OC)=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 275.13688739g/mol
  • Monoisotopic Mass: 275.13688739g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 10
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 90.9Ų

Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate Pricemore >>

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Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonium acetate Solvents: Methanol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  pH 3
1.3 Reagents: Sodium cyanoborohydride
1.4 Reagents: Hydrochloric acid Solvents: Methanol ;  1 h, pH 3, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 9, cooled
1.6 Solvents: Tetrahydrofuran ;  3 h, rt
Reference
Discovery of NMDA glycine site inhibitors from the chemical universe database GDB
Nguyen, Kong Thong; et al, ChemMedChem, 2008, 3(10), 1520-1524

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: 2-Methyltetrahydrofuran ,  Water ;  6 h, 30 psi, 85 °C
Reference
Scalable Non-Aqueous Process to Prepare Water Soluble 3-Amino-pentan-1,5-diol
Rawalpally, Thimma; et al, Organic Process Research & Development, 2009, 13(3), 478-482

Production Method 3

Reaction Conditions
1.1 Reagents: Ammonium bicarbonate Solvents: Methanol ,  2-Methyltetrahydrofuran ;  18 h, 20 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: 2-Methyltetrahydrofuran ,  Water ;  6 h, 30 psi, 85 °C
Reference
Scalable Non-Aqueous Process to Prepare Water Soluble 3-Amino-pentan-1,5-diol
Rawalpally, Thimma; et al, Organic Process Research & Development, 2009, 13(3), 478-482

Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate Raw materials

Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate Preparation Products

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Amadis Chemical Company Limited
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(CAS:82803-55-2)Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate
Order Number:A915589
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:56
Price ($):886.0
Email:sales@amadischem.com

Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate Related Literature

Additional information on Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate

Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate (CAS No. 82803-55-2): A Comprehensive Overview

Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate, identified by its CAS number 82803-55-2, is a significant compound in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various biochemical and medicinal contexts.

The molecular structure of Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate consists of a pentanedioate backbone, which is a crucial feature for its reactivity and utility in synthetic chemistry. The presence of the Tert-butoxycarbonylamino group enhances its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This feature is particularly relevant in the context of drug development, where stability and controlled reactivity are paramount.

In recent years, the compound has been extensively studied for its role in peptide synthesis and modification. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to protect amino groups during reactions. Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate leverages this property, providing a versatile tool for chemists to manipulate amino acids and peptides with high precision. This has opened new avenues in the field of proteomics and peptidomimetics, where precise control over peptide structure is essential.

One of the most compelling applications of Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate is in the development of novel pharmaceuticals. Its ability to serve as a precursor for more complex molecules makes it an indispensable tool in medicinal chemistry. Researchers have utilized this compound to synthesize novel inhibitors targeting various biological pathways. For instance, studies have shown its potential in developing inhibitors for enzymes involved in cancer metabolism, providing a promising lead for further therapeutic development.

The compound's utility extends beyond peptide synthesis; it also finds applications in the synthesis of heterocyclic compounds and coordination complexes. The pentanedioate moiety can act as a ligand or chelating agent, facilitating the formation of stable complexes with transition metals. These complexes have been explored for their catalytic properties, particularly in cross-coupling reactions which are pivotal in organic synthesis.

Recent advancements in computational chemistry have further highlighted the importance of Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate. Molecular modeling studies have provided insights into its interaction with biological targets, aiding in the rational design of drugs with enhanced efficacy and reduced side effects. These computational approaches have complemented experimental efforts, leading to a more holistic understanding of the compound's potential.

The synthesis of Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically involves the protection of an amino group followed by selective functionalization at other positions on the pentanedioate backbone. This multi-step synthesis underscores the compound's complexity and highlights the challenges faced by researchers in achieving high yields and purity.

In conclusion, Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate (CAS No. 82803-55-2) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features make it a valuable tool for peptide synthesis, drug development, and catalytic applications. As research continues to uncover new applications for this compound, it is poised to remain at the forefront of scientific innovation.

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Amadis Chemical Company Limited
(CAS:82803-55-2)Dimethyl 3-(Tert-butoxycarbonylamino)pentanedioate
A915589
Purity:99%
Quantity:5g
Price ($):886.0
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